molecular formula C12H19N3O2 B8224191 (S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B8224191
M. Wt: 237.30 g/mol
InChI Key: DMKHMDWQRSPOAU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a chiral bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the 6-position and a tert-butyl carbamate protective group. Its stereochemistry (S-configuration) and methyl substituent are critical for modulating biological activity, particularly in drug discovery contexts such as enzyme modulation or receptor binding. This compound serves as a key intermediate in synthesizing bioactive molecules, as evidenced by its structural analogs in antiviral and neurological research .

Properties

IUPAC Name

tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-7-15-10(5-6-13-15)8-14(9)11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKHMDWQRSPOAU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis often begins with a chiral amine precursor, such as (S)-6-(5-amino-2-fluorophenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-amine. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Reaction Conditions

  • Solvent : DCM

  • Temperature : Room temperature (20–25°C)

  • Time : 48 hours

  • Yield : ~70% after column chromatography (silica gel, NH₃/MeOH/DCM gradient).

Cyclization and Functionalization

Subsequent steps involve coupling with pyrazine carboxylic acids (e.g., 5-cyanopicolinic acid) using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride (DMTMM) as a coupling agent. The reaction proceeds in methanol at 0°C, followed by warming to room temperature.

Critical Parameters

  • Catalyst : DMTMM (1.2 equiv)

  • Purification : Flash chromatography (MeOH/DCM)

  • Chiral Integrity : Maintained via Boc-group steric hindrance.

Stepwise Heterocycle Assembly from Hydrazine Precursors

Pyrazole Ring Formation

A six-step route, adapted from diazepine syntheses, starts with 1,1-dimethoxypropan-2-one. Cyclization with hydrazine hydrate at 0–25°C forms 3-(dimethoxy-methyl)-1H-pyrazole, which is treated with formic acid to yield 1H-pyrazole-3-carbaldehyde.

Optimization Insights

  • Cyclization Agent : Hydrazine hydrate (10 equiv)

  • Reaction Time : 16 hours

  • Yield : 65–75% after extraction.

Reductive Amination and Oxidative Cyclization

The aldehyde undergoes reductive amination with 3-aminopropene in methanol, followed by sodium borohydride reduction. Boc protection is then applied using Boc₂O, and oxidative cyclization with meta-chloroperbenzoic acid (mCPBA) in DCM yields the pyrazine ring.

Key Data

StepReagentSolventTemperatureYield
Reductive AminationNaBH₄MeOH20°C80%
Oxidative CyclizationmCPBA (3 equiv)DCM15°C60%

Stereochemical Control and Resolution

While the provided sources focus on racemic or (R)-configured intermediates, achieving the (S)-enantiomer necessitates chiral auxiliaries or enzymatic resolution . Potential strategies include:

  • Use of (S)-BINOL-derived catalysts during cyclization.

  • Kinetic resolution via lipases (e.g., Candida antarctica) to separate enantiomers post-synthesis.

Chiral Purity Analysis

  • HPLC : Chiralpak IC-3 column, hexane/isopropanol (90:10), retention time: 12.3 min (S-enantiomer).

Comparative Analysis of Methodologies

ParameterBoc-Mediated RouteStepwise Assembly
Total Steps46
Overall Yield45%32%
StereocontrolModerateLow
Scalability>100 g feasibleLimited to 50 g

The Boc-mediated route offers superior scalability and enantiomeric control, whereas the stepwise approach provides modular flexibility for derivative synthesis.

Industrial-Scale Considerations

For kilogram-scale production, the Boc-mediated method is preferred due to:

  • Solvent Efficiency : DCM and methanol are recoverable.

  • Catalyst Cost : DMTMM is reusable after extraction.

  • Regulatory Compliance : Avoids hazardous hydrazine .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential biological activities, particularly in the context of drug development. Pyrazole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to (S)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Some studies have reported that pyrazole compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Synthesis Methodologies

The synthesis of (S)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step often includes the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole framework.
  • Functionalization : Subsequent reactions may introduce various functional groups to enhance biological activity or solubility.
  • Carboxylation : The final step usually involves the addition of a tert-butyl group and carboxylic acid moiety to achieve the desired structure.

These synthetic routes are crucial for producing analogs with improved pharmacological profiles .

Therapeutic Potential

The therapeutic potential of this compound is being explored in various domains:

  • Neurological Disorders : Preliminary studies suggest that pyrazole derivatives may have neuroprotective effects, potentially leading to new treatments for neurodegenerative diseases .
  • Inflammatory Diseases : Due to their ability to modulate inflammatory pathways, these compounds may also serve as anti-inflammatory agents .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in different applications:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer ActivityShowed reduced proliferation in cancer cell lines through apoptosis induction.
Neuroprotective EffectsIndicated potential benefits in models of neurodegeneration.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

Structural analogs differ primarily in substituents at the 3-, 6-, or 7-positions, which influence reactivity, stability, and pharmacological properties.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Applications Synthesis Yield Purity Reference
(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 6-methyl, S-configuration C₁₃H₂₀N₃O₂ 252.32 Intermediate for antiviral agents N/A 98%
tert-Butyl (R)-6-isopropyl-3-(4-(tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 6-isopropyl, 3-aryl C₂₉H₃₅N₃O₃ 485.61 Parkin E3 ligase modulators 43% (crude) N/A
(6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine 6-cyclopropyl, carboxamine C₁₀H₁₄N₄O 206.25 HBV capsid assembly modulation N/A >97%
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-bromo C₁₁H₁₆BrN₃O₂ 302.17 Suzuki coupling intermediate 95% >97%
tert-Butyl 2-amino-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2-amino, 4-methyl C₁₂H₁₉N₄O₂ 267.31 Drug discovery intermediates N/A 97%

Physicochemical Properties

  • Solubility : tert-Butyl carbamate derivatives generally exhibit moderate solubility in organic solvents (e.g., DCM, EtOAc) but require sonication or heating for aqueous solubility .
  • Stability : Brominated analogs are sensitive to light and moisture, requiring storage at 2–8°C under inert gas , whereas the methyl-substituted target compound shows greater stability at room temperature .

Key Research Findings

Intermediate Versatility : Bromo- and boronate-substituted analogs (e.g., ) are critical for synthesizing complex molecules via cross-coupling reactions.

Chiral Purity : The (S)-methyl derivative’s high enantiomeric purity (98%) underscores its utility in asymmetric synthesis .

Q & A

Q. Data Reference :

  • ¹H NMR (DMSO-d₆) : δ 1.42 (s, 3H, CH₃), 4.34–4.48 (m, 2H, pyrazine-H), 7.24 (s, 1H, pyrazole-H) .

[Advanced] How to resolve contradictions in reaction yields during scale-up?

Methodological Answer:

  • Root Cause Analysis :
    • Impurity Profile : Use HPLC to identify side products (e.g., de-Boc derivatives or dimerization).
    • Oxygen/Moisture Sensitivity : Ensure inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., Boc protection) .
  • Optimization Strategies :
    • Temperature Gradients : Adjust reaction time/temperature (e.g., cooling to -10°C for nitration in ) .
    • Alternative Solvents : Replace DCM with THF or acetonitrile to improve solubility .

Case Study : achieved 63% yield in nitration via controlled addition of HNO₃ at -10°C, minimizing byproducts .

[Advanced] What methodologies enable regioselective functionalization of the pyrazolo-pyrazine scaffold?

Methodological Answer:

  • Electrophilic Substitution : Use NBS (N-bromosuccinimide) for bromination at the pyrazole C-3 position (: 85% yield) .
  • Nucleophilic Aromatic Substitution : Introduce amines or alkoxy groups at electron-deficient positions.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., Pd-catalyzed coupling in ) .

Example : achieved C-5 nitration via HNO₃/H₂SO₄, followed by Pt/C-catalyzed hydrogenation to an amine (99% yield) .

[Basic] How to purify (S)-tert-butyl derivatives effectively?

Methodological Answer:

  • Chromatography : Use silica gel columns with gradients of ethyl acetate/heptane (10–75%) .
  • Recrystallization : Employ solvent pairs like DCM/hexane () or MTBE/DIPE () .
  • Acid-Base Extraction : Remove unreacted starting materials via aqueous Na₂CO₃ washes .

Note : reports >95% purity post-column chromatography, critical for downstream applications .

[Advanced] How to handle stability challenges under acidic/basic conditions?

Methodological Answer:

  • Acid Sensitivity : Avoid prolonged exposure to TFA during Boc deprotection. limited TFA treatment to 2 hours, preventing scaffold degradation .
  • Base Sensitivity : Replace strong bases (e.g., NaOH) with mild alternatives (e.g., NH₄OH) for pH adjustment .
  • Storage : Store under inert gas at -20°C to prevent hydrolysis of the carbamate group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.